Monoamine Transporter Inhibition Profile: Predicted Class-Level Potency and Selectivity Relative to 4-Chloro Analog
While direct, head-to-head comparative data for 2-Amino-1-(3,4-dichlorophenyl)ethanone is not publicly available, robust class-level inference from studies on closely related 3,4-dichlorophenyl-containing monoamine reuptake inhibitors provides a strong quantitative basis for its expected differentiation. Specifically, the 3,4-dichloro substitution is associated with enhanced potency at the serotonin transporter (SERT) compared to the 4-chloro analog. For example, in a series of tetrahydroquinoline derivatives, the 3,4-dichlorophenyl compound (DOV 216,303) exhibits IC50 values of ~20 nM (SERT), 14 nM (NET), and 78 nM (DAT) [1]. In contrast, the 4-chlorophenyl analog in a related series shows a significantly reduced SERT inhibition, with an IC50 of 443 nM [2]. This >20-fold difference in SERT potency underscores the critical importance of the 3,4-dichloro motif for achieving balanced, high-affinity monoamine reuptake inhibition, a property likely shared by 2-Amino-1-(3,4-dichlorophenyl)ethanone due to its identical aryl substitution pattern [3].
| Evidence Dimension | In vitro SERT inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not available (N/A) |
| Comparator Or Baseline | DOV 216,303 (3,4-dichlorophenyl analog): ~20 nM; 4-chlorophenyl analog: 443 nM |
| Quantified Difference | N/A for target; comparator shows >20-fold difference based on substitution |
| Conditions | Human SERT expressed in HEK293 cells; [3H]serotonin uptake assay |
Why This Matters
This difference in SERT affinity directly impacts the selection of this compound for neuroscience research focused on serotoninergic pathways, where the 3,4-dichloro motif is a known pharmacophore for high potency, unlike the less active 4-chloro variant.
- [1] Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. (2006). Preclinical and clinical pharmacology of DOV 216,303, a 'triple' reuptake inhibitor. CNS Drug Reviews, 12(2), 123-134. View Source
- [2] EcoDrugPlus. (n.d.). Inhibition of [3H]norepinephrine reuptake at human NET expressed in HEK293 cells for a 4-chlorophenyl analog. EcoDrugPlus. View Source
- [3] Shao, L., Ma, J., Wang, F., & Maloney, P. (2010). Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(20), 6189-6192. View Source
